molecular formula C10H13NO B180194 N-(2-Phenylethyl)acetamide CAS No. 877-95-2

N-(2-Phenylethyl)acetamide

Cat. No. B180194
CAS RN: 877-95-2
M. Wt: 163.22 g/mol
InChI Key: MODKMHXGCGKTLE-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)acetamide (PEA) is a chemical compound belonging to the family of amides. It is a white solid with a pungent odor and a melting point of 89-90°C. PEA is used in a variety of applications, including as a solvent, as a fuel additive, in the synthesis of pharmaceuticals, and as a flavoring agent. It has also been studied for its potential therapeutic effects in the treatment of certain conditions, such as depression and pain.

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : N-(2-Phenylethyl)acetamide derivatives have potential applications in cancer therapy, anti-inflammatory, and analgesic treatments. A study found that certain derivatives, particularly one with 4-chlorophenyl and 4-nitrophenoxy groups, showed significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

  • Chemical Synthesis and Drug Development : The compound has been used in chemical synthesis, like in the convenient reduction of N-(2-Substituted-1-cyanoethenyl) acetamides with NaTeH, providing a pathway for preparing benzyl substituted acyclic Reissert compounds (Zeng, Hu, & Hu, 1997).

  • Infrared Spectroscopy and Cluster Studies : Infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters has been studied, revealing insights into electron redistribution within the solute and its impact on hydrogen bonding strength in different states (Sakota, Harada, & Sekiya, 2013).

  • Adduct Structure Analysis : The structure of the adduct of N-(α-Phenylethyl)acetamide with HCl in different phases was analyzed, providing insights into the electronic structure and charge localization of the molecule (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).

  • Anti-inflammatory and Anti-arthritic Properties : Studies on N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats, suggesting its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).

  • Use in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs, demonstrating its role in drug development processes (Magadum & Yadav, 2018).

  • Metabolism in Herbicide Toxicology : The compound has been studied in the context of chloroacetamide herbicide metabolism in human and rat liver microsomes, providing insights into metabolic pathways relevant to environmental and agricultural chemistry (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Crystallographic and Photocatalytic Studies : Research includes crystallographic analysis and photocatalytic degradation studies, which offer insights into its structural properties and potential environmental applications (Bąkowicz & Turowska-Tyrk, 2009).

properties

IUPAC Name

N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODKMHXGCGKTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236574
Record name N-Acetyl-2-phenylethylamine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylethyl)acetamide

CAS RN

877-95-2
Record name N-(2-Phenylethyl)acetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-Phenethylacetamide
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Record name N-Acetyl-2-phenylethylamine
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Record name N-(2-phenylethyl)acetamide
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Record name N-PHENETHYLACETAMIDE
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Synthesis routes and methods I

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
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Synthesis routes and methods II

Procedure details

acetylating 2-phenylethylamine of the formula II: ##STR2## with acetic anhydride to protect the amino group and obtain N-acetyl (2-phenyl)ethylamine of the formula III: ##STR3## (b) chlorosulfonating the compound of the formula III with chlorosulfonic acid to obtain 4-(N-acetylamino) ethyl benzenesulfonyl chloride of the formula IV: ##STR4## (c) treating the compound of the formula IV with ammonia to obtain 4-(2-acetylaminoethyl)benzene sulfonamide of the formula V: ##STR5## (d) hydrolysing the compound of the formula V by treating with sodium hydroxide to deprotect the amino group and obtain 4-(2-aminoethyl)benzene sulfonamide of the formula VI: ##STR6## (e) treating the compound of the formula VI with hydrochloric acid to obtain 4-(2-aminoethyl)benzenesulfonamide hydrochloride of the formula VII: ##STR7## (f) purifying the compound of the formula VII by crystallization from methanol.
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Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, phenethylamine is reacted with acetic anhydride to provide the title compound.
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Synthesis routes and methods IV

Procedure details

Triethylamine (1.26 ml, 9.08 mmol), followed by acetyl chloride (0.64 ml, 9.08 mmol) was added to a solution of 2-phenylethylamine (1.04 ml, 8.25 mmol) in dichloromethane (16 ml) at 0° . After 2 hours, the solution was poured into water and extracted thoroughly with ethyl ether. Evaporation of the dried (magnesium sulfate) extracts gave an oil, which was purified on silica using 80% ethyl acetate/hexane. The title amide was obtained as a colorless solid.
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Synthesis routes and methods V

Procedure details

After phenethylamine (37.8 ml, 0.3mol) and triethylamine (42 ml, 0.3mol) were dissolved in dichloromethane (200 ml), acetyl chloride (20.7 ml, 0.3mol) was dropwise added thereto, while maintaining the reaction temperature below 0° C. The resulting solution was stirred for 10 minutes at room temperature, washed with water dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 45.8 g of the titled compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
K Sakota, S Harada, H Sekiya - Chemical Physics, 2013 - Elsevier
The hydrated N-(2-phenylethyl)acetamide (NPEA) clusters have been investigated in the gas phase. In the S 0 state of NPEA-(H 2 O) 2 , each of two water molecules is hydrogen-…
Number of citations: 7 www.sciencedirect.com
N Ramprasad, KVA Gowda, R Gowda… - IUCrData, 2017 - iucrdata.iucr.org
The title compound, C19H19NO2, is non-planar with the phenyl ring of the phenethylacetamide residue inclined to the benzofuran ring system by 84.8 (3). The methyl group lies in the …
Number of citations: 4 iucrdata.iucr.org
Q Tie, M Wang, X Huang, Y Chen, Y Liu… - Natural Product …, 2023 - Taylor & Francis
A new indole compound, N-hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl acetamide (1), together with four known compounds, N-(2-(1H-indol-3-yl)ethylacetamide (2), N-…
Number of citations: 5 www.tandfonline.com
RP Maskey, E Helmke, H Laatsch - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
In our screening of marine Streptomycetes for bioactive compounds, in addition to the known metabolites rabelomycin (1), fridamycin D (2b), N-benzylacetamide and N-(2'-phenylethyl) …
Number of citations: 129 www.jstage.jst.go.jp
X Zou, S Liu, Z Zheng, H Zhang, X Chen… - Chemistry & …, 2011 - Wiley Online Library
Tricladins A and B (1 and 2, resp.), new imidazolone‐containing alkaloids, together with five known metabolites, bacillamides A, B (3 and 4, resp.), 20‐hydroxyaflavinine (5), N‐(2‐…
Number of citations: 14 onlinelibrary.wiley.com
R Yu, M Li, Y Wang, X Bai, J Chen, X Li, H Wang… - Rec. Nat. Prod, 2021 - acgpubs.org
Chemical investigation of a co-culture of two endophytic fungi Aspergillus fumigatus D and Fusarium oxysporum R1 from two traditional medicinal plants, Edgeworthia chrysantha Lindl. …
Number of citations: 8 www.acgpubs.org
C Schueuermann, B Khakimov… - Journal of agricultural …, 2016 - ACS Publications
Wine is an extremely complex beverage that contains a multitude of volatile and nonvolatile compounds. This study investiged the effect of vineyard site and grapevine clone on the …
Number of citations: 31 pubs.acs.org
CR Biasetto, A Somensi, FS Figueiro… - Eclética …, 2019 - redalyc.org
Chemical investigation of the crude PDB extract obtained from the endophytic fungus Schizophyllum commune afforded the pure substances, cyclo (L-Pro-L-Val)(1), uracil (2), cyclo (Pro…
Number of citations: 9 www.redalyc.org
D Reimer, AO Brachmann, E Bode… - This meeting was …, 2009 - researchgate.net
Together with their symbiotic nematodes of the genera Steinernema and Heterorhabditis, Xenorhabdus and Photorhabdus are useful biocontrol agents against various insect pests. …
Number of citations: 2 www.researchgate.net
KA Shaaban, S Singh, SI Elshahawi, X Wang… - The Journal of …, 2014 - nature.com
Venturicidin C (1), a new 20-membered macrolide along with the known venturicidins A (2) and B (3) were isolated from the crude extract of the Appalachian bacterial strain …
Number of citations: 35 www.nature.com

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